4-fluoro-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-fluoro-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C19H24FN3O5S2 and its molecular weight is 457.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 457.11414138 g/mol and the complexity rating of the compound is 729. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the 5-HT 1A receptor . This receptor is a subtype of the serotonin receptor, which plays a crucial role in the neurotransmission of serotonin, a neurotransmitter involved in mood regulation, anxiety, and other cognitive functions .
Mode of Action
This compound acts as a highly potent selective 5-HT 1A receptor full agonist . This means it binds to the 5-HT 1A receptor and activates it, mimicking the action of serotonin . It possibly binds between the agonist binding site and the G protein interaction switch site, affecting the activation mechanism .
Biochemical Pathways
Upon activation of the 5-HT 1A receptor, this compound can affect various biochemical pathways involved in mood regulation and anxiety . It has been found in vitro to inhibit the reuptake and induce the release of the monoamine neurotransmitters , a mechanism of action shared with drugs such as amphetamines .
Result of Action
The activation of the 5-HT 1A receptor by this compound can lead to various molecular and cellular effects. It can modulate the release of certain neurotransmitters, potentially leading to changes in mood and anxiety levels . It has been described as having anxiolytic effects following central administration in vivo .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factorsFor example, it is often mixed with stimulant piperazine derivatives for a combined effect .
Biochemical Analysis
Biochemical Properties
The compound 4-fluoro-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzene-1-sulfonamide interacts with the 5-HT 1A receptor, a subtype of the serotonin receptor, which is a G protein-coupled receptor . The compound possibly binds between the agonist binding site and the G protein interaction switch site, affecting the activation mechanism .
Cellular Effects
The compound’s interaction with the 5-HT 1A receptor can influence various cellular processes. As a full agonist, this compound can fully activate the receptor, leading to changes in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the 5-HT 1A receptor. This binding can lead to the activation or inhibition of enzymes, changes in gene expression, and other biochemical reactions .
Properties
IUPAC Name |
4-fluoro-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O5S2/c1-28-18-6-4-17(5-7-18)22-11-13-23(14-12-22)29(24,25)15-10-21-30(26,27)19-8-2-16(20)3-9-19/h2-9,21H,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNJPHZBIFFOLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.